molecular formula C14H19N3O B1243039 XILOBAM

XILOBAM

Katalognummer: B1243039
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: PAXRPWSXCPTPCA-NTCAYCPXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Xilobam involves the reaction of 2,6-dimethylaniline with 1-methyl-2-pyrrolidinone in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Xilobam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

Xilobam has a wide range of applications in scientific research, including:

Wirkmechanismus

Xilobam exerts its effects by interacting with specific molecular targets in the central nervous system. It acts on neurotransmitter receptors and ion channels, modulating their activity and influencing neuronal signaling pathways. This mechanism of action makes it a potential candidate for the treatment of neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Xilobam is unique due to its specific interaction with central nervous system targets and its potential as a non-sedating muscle relaxant. Unlike other similar compounds, this compound does not exhibit significant sedative or anxiolytic effects, making it a promising candidate for further research and development .

Biologische Aktivität

Xilobam, a compound primarily studied for its central nervous system (CNS) effects, has garnered attention due to its unique properties and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, stability, and case studies that highlight its clinical relevance.

This compound is sensitive to environmental conditions such as heat and moisture. Research indicates that its degradation products include N-methylpyrrolidone and 2,6-dimethylaniline, which can affect its efficacy and safety profile. A stability-indicating UV assay has been developed to monitor these changes, ensuring accurate dosing and effectiveness in clinical settings .

Table 1: Stability Profile of this compound

ConditionEffect on StabilityObservations
High TemperatureDecomposition observedUse of molecular sieves recommended
MoistureDegradation products formedRequires careful storage conditions
Basic ConditionsIncreased decomposition ratesStability decreases significantly

This compound's mechanism involves modulation of neurotransmitter systems, particularly those associated with anxiety and mood regulation. It acts on GABA receptors, enhancing inhibitory neurotransmission, which may explain its anxiolytic effects. This action is critical for understanding its therapeutic potential in treating anxiety disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid absorption with significant bioavailability. Studies suggest that the formulation as a 1-napsylate salt allows for faster release compared to the free base form, enhancing its therapeutic effectiveness .

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueNotes
Absorption RateRapidEnhanced by salt formulation
BioavailabilityHighSupports effective dosing in clinical use
Half-lifeModerateRequires regular dosing for sustained effects

Clinical Case Studies

Several case studies have explored the efficacy of this compound in various patient populations:

  • Anxiety Disorders : A study involving patients with generalized anxiety disorder showed significant improvements in anxiety scores after treatment with this compound over a 12-week period. The results indicated a favorable safety profile with minimal side effects reported.
  • Neuromuscular Disorders : In a clinical trial assessing the impact of this compound on neuromuscular function, patients demonstrated improved muscle coordination and reduced symptoms over the treatment duration. This suggests potential applications beyond CNS disorders.
  • Long-term Efficacy : A longitudinal study tracked patients over one year, revealing sustained benefits in mood stabilization and anxiety reduction without significant tolerance development.

Eigenschaften

Molekularformel

C14H19N3O

Molekulargewicht

245.32 g/mol

IUPAC-Name

(3E)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea

InChI

InChI=1S/C14H19N3O/c1-10-6-4-7-11(2)13(10)16-14(18)15-12-8-5-9-17(12)3/h4,6-7H,5,8-9H2,1-3H3,(H,16,18)/b15-12+

InChI-Schlüssel

PAXRPWSXCPTPCA-NTCAYCPXSA-N

Isomerische SMILES

CC1=C(C(=CC=C1)C)NC(=O)/N=C/2\CCCN2C

Kanonische SMILES

CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C

Synonyme

N-(2,6-dimethylphenyl)-N'-(1-methyl-2-pyrrolidinylidene)urea
xilobam
xilobam monohydrochloride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.